molecular formula C10H19N3OS B11802979 (1S)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine CAS No. 1351397-95-9

(1S)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine

Cat. No.: B11802979
CAS No.: 1351397-95-9
M. Wt: 229.34 g/mol
InChI Key: CNRSXIIBOPQBLN-ZETCQYMHSA-N
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Description

(1S)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, a tert-butyl group, and a methylsulfanyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the tert-Butyl Group: This step can be performed using tert-butyl halides in the presence of a base.

    Attachment of the Methylsulfanyl Group: This can be done through nucleophilic substitution reactions using methylthiolates.

    Final Assembly: The final step involves coupling the oxadiazole intermediate with the appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amine position.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its functional groups.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1S)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine: can be compared with other oxadiazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

CAS No.

1351397-95-9

Molecular Formula

C10H19N3OS

Molecular Weight

229.34 g/mol

IUPAC Name

(1S)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine

InChI

InChI=1S/C10H19N3OS/c1-10(2,3)9-13-12-8(14-9)7(11)5-6-15-4/h7H,5-6,11H2,1-4H3/t7-/m0/s1

InChI Key

CNRSXIIBOPQBLN-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)C1=NN=C(O1)[C@H](CCSC)N

Canonical SMILES

CC(C)(C)C1=NN=C(O1)C(CCSC)N

Origin of Product

United States

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